2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
Description
2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a structurally complex molecule featuring a 2-chloro-6-fluorophenyl group attached to an ethanone moiety, which is further linked to a 1,4-thiazepan ring system. This combination of electron-withdrawing substituents (chloro, fluoro, sulfone) and aromatic systems (thiophene, phenyl) suggests applications in medicinal chemistry, particularly in targeting receptors sensitive to electronic and steric effects.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3S2/c18-13-3-1-4-14(19)12(13)11-17(21)20-7-6-16(15-5-2-9-24-15)25(22,23)10-8-20/h1-5,9,16H,6-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZPXFJAYNSYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Chloro-6-fluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazepane ring and halogen substituents that may influence its biological activity. The presence of both chlorine and fluorine enhances its lipophilicity and binding affinity to biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19ClFNO3S |
| Molecular Weight | 373.88 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiazepane Ring: Cyclization of appropriate precursors containing sulfur and nitrogen functionalities.
- Introduction of the Phenyl Group: Via Friedel-Crafts acylation.
- Chlorination and Fluorination: Using reagents such as thionyl chloride and fluorine gas.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The halogen substituents may enhance these effects by increasing the compound's ability to penetrate microbial membranes.
Enzyme Inhibition
Preliminary data suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The specific targets could include carboxylesterases or proteases, which play crucial roles in drug metabolism and detoxification processes.
The mechanism of action is hypothesized to involve the binding of the compound to specific biological targets such as enzymes or receptors. This interaction may modulate their activity, leading to altered cellular processes.
Case Studies
A review of case studies highlights the potential therapeutic applications of this compound:
- Anti-inflammatory Effects: In vitro studies demonstrated that related compounds exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Potential: Research has indicated that structurally similar thiazepane derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
The biological activity can be compared with other thiazepane derivatives:
| Compound | Biological Activity |
|---|---|
| 2-(2-Chlorophenyl)-1-(1,1-dioxido-7-(phenyl)-thiazepan) | Moderate antimicrobial activity |
| 2-(2-Fluorophenyl)-1-(1,1-dioxido-7-(phenyl)-thiazepan) | High enzyme inhibition |
| 1-(1,1-Dioxido-7-(phenyl)-thiazepan) | Limited pharmacological activity |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Table 2: Functional Group Impact
| Functional Group | Target Compound | JWH Series | Triazolylthio Analogs |
|---|---|---|---|
| Electron-Withdrawing Groups | Cl, F, Sulfone | OCH₃ (electron-donating) | F, Sulfonyl |
| Aromatic Systems | Thiophene, Phenyl | Indole, Phenyl | Triazole, Phenyl |
| Heterocyclic Flexibility | High (7-membered thiazepan) | Low (planar indole) | Moderate (5-membered triazole) |
Research Findings
- Synthetic Challenges: The thiazepan ring in the target compound likely requires multi-step synthesis, akin to triazolylthio ethanones (), but with additional complexity due to sulfone incorporation .
- Spectroscopic Analysis : GC-FTIR (as used for JWH compounds) could resolve the target’s functional groups, though its larger size may necessitate advanced techniques like high-resolution mass spectrometry (e.g., ESI-HRMS in ) .
- Crystallography : SHELX-based refinement () is widely used for similar compounds, suggesting its applicability for resolving the target’s conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
